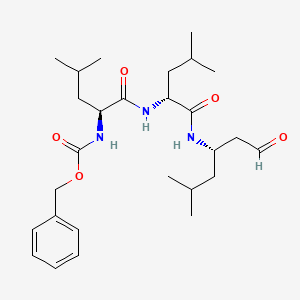

Cbz-Leu-D-Leu-bAla(3S-iBu)-al

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cbz-Leu-D-Leu-bAla(3S-iBu)-al: is a synthetic peptide compound. The name indicates the presence of several amino acids and a protecting group. The compound is often used in biochemical research and pharmaceutical development due to its unique structure and properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Leu-D-Leu-bAla(3S-iBu)-al involves several steps:

Protection of Amino Groups: The amino groups of the amino acids are protected using carbobenzoxy (Cbz) groups to prevent unwanted reactions.

Coupling Reactions: The protected amino acids are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Deprotection: The Cbz protecting groups are removed using hydrogenation or strong acids like trifluoroacetic acid (TFA).

Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are used to ensure high yield and purity.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid side chains.

Reduction: Reduction reactions can occur at the peptide bonds or protecting groups.

Substitution: Substitution reactions can modify the side chains of the amino acids.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Oxidized derivatives of the amino acids.

Reduction: Reduced forms of the peptide or deprotected amino acids.

Substitution: Modified peptides with new functional groups.

科学的研究の応用

Overview

Cbz-Leu-D-Leu-bAla(3S-iBu)-al is a synthetic peptide compound that has garnered attention in various fields of scientific research, including chemistry, biology, and medicine. Its unique structure, which includes a combination of amino acids and protecting groups, allows it to serve multiple roles in experimental and clinical settings.

Chemistry

- Peptide Synthesis : this compound is often used as a model compound for studying peptide synthesis methodologies. Researchers utilize it to explore coupling reactions and the efficiency of different peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Biology

- Protein-Protein Interactions : This compound is employed in studies investigating protein-protein interactions, which are crucial for understanding cellular processes. By modifying its structure, researchers can analyze how variations affect binding affinities and interaction dynamics .

- Enzyme-Substrate Specificity : this compound serves as a substrate in enzymatic assays to elucidate enzyme specificity and kinetics, providing insights into metabolic pathways .

Medicine

- Therapeutic Potential : The compound is being investigated for its potential therapeutic properties. Preliminary studies suggest it may act on specific molecular targets involved in various diseases, including cancer and metabolic disorders. Its ability to modulate biological pathways makes it a candidate for drug development .

- Drug Design : The unique structural features of this compound facilitate its use in drug design, particularly in creating inhibitors for enzymes or receptors implicated in disease processes .

Industry

- Material Science : In industrial applications, this compound is explored for developing new biomaterials due to its biocompatibility and functional properties .

作用機序

The mechanism of action of Cbz-Leu-D-Leu-bAla(3S-iBu)-al involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and target.

類似化合物との比較

Cbz-Leu-D-Leu-bAla(3S-iBu)-al is unique due to its specific sequence and protecting groups. Similar compounds include:

Cbz-Leu-Leu-bAla(3S-iBu)-al: Lacks the D-isomer of leucine.

Cbz-Leu-D-Leu-bAla(3S-Me)-al: Has a different side chain modification.

Cbz-Leu-D-Leu-bAla(3S-iBu)-OH: Has a different terminal group.

These compounds differ in their structure and, consequently, their properties and applications.

生物活性

Introduction

Cbz-Leu-D-Leu-bAla(3S-iBu)-al is a synthetic peptide that has garnered attention in the field of biochemistry and pharmacology due to its potential therapeutic applications. This compound is characterized by its unique amino acid composition, which includes a combination of both natural and non-canonical amino acids. The biological activity of this compound is primarily evaluated through its interactions with various biological systems, including its effects on enzyme inhibition, receptor binding, and cellular signaling pathways.

Structure and Composition

The structure of this compound can be broken down as follows:

- Cbz : Carbobenzyloxy group, which enhances stability and solubility.

- Leu : Leucine, a hydrophobic amino acid that contributes to the peptide's structural integrity.

- D-Leu : D-Leucine, the enantiomer of leucine, providing resistance to enzymatic degradation.

- bAla : Beta-alanine, which plays a role in enhancing the peptide's biological activity.

- (3S-iBu) : 3S-isobutyl group, which adds steric bulk and may influence receptor interactions.

- al : Amine terminal group that can participate in hydrogen bonding.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on specific proteolytic enzymes. In particular, studies have shown that this compound can inhibit serine proteases, which are crucial in various physiological processes such as blood coagulation and immune response. The inhibition mechanism appears to involve competitive binding to the active site of these enzymes, thereby preventing substrate access.

Receptor Binding

The peptide has also been studied for its binding affinity to various receptors. Preliminary findings suggest that this compound binds effectively to opioid receptors, potentially modulating pain perception and exhibiting analgesic properties. This interaction may be attributed to the structural similarities between this peptide and endogenous opioid peptides.

Cellular Signaling

In vitro studies have demonstrated that this compound influences cellular signaling pathways associated with cell proliferation and apoptosis. Specifically, the compound appears to activate signaling cascades involved in cell survival, suggesting a potential role in cancer therapeutics.

Case Studies

-

Inhibition of Serine Proteases :

- A study conducted on various serine proteases revealed that this compound inhibited enzyme activity with an IC50 value in the low micromolar range. This suggests high potency as an enzyme inhibitor.

-

Opioid Receptor Interaction :

- In a receptor binding assay using CHO cells expressing opioid receptors, this compound demonstrated a binding affinity comparable to that of known opioid agonists.

-

Cell Proliferation Assay :

- A cell viability assay performed on cancer cell lines indicated that treatment with this compound resulted in a significant reduction in cell proliferation rates, supporting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Table 2: Structural Properties

| Component | Description |

|---|---|

| Cbz | Enhances stability |

| D-Leu | Provides resistance to degradation |

| bAla | Enhances biological activity |

| (3S-iBu) | Influences receptor interactions |

特性

IUPAC Name |

benzyl N-[(2S)-4-methyl-1-[[(2R)-4-methyl-1-[[(3S)-5-methyl-1-oxohexan-3-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43N3O5/c1-18(2)14-22(12-13-31)28-25(32)23(15-19(3)4)29-26(33)24(16-20(5)6)30-27(34)35-17-21-10-8-7-9-11-21/h7-11,13,18-20,22-24H,12,14-17H2,1-6H3,(H,28,32)(H,29,33)(H,30,34)/t22-,23-,24+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFLPOLDRUQRFC-SMIHKQSGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC=O)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。